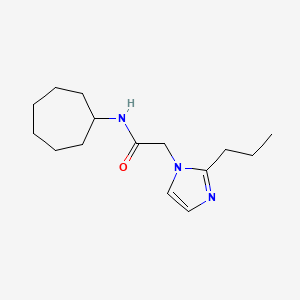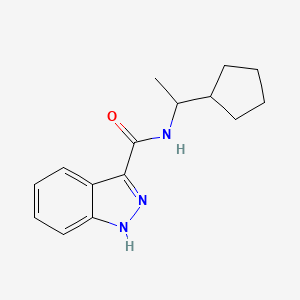![molecular formula C12H17N3O2 B7578340 N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)
N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide, also known as CP-55,940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound has been shown to interact with the endocannabinoid system in the body, which is involved in a variety of physiological processes such as pain sensation, appetite regulation, and mood.
Mecanismo De Acción
N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of pain, inflammation, and other physiological processes. This compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in mood regulation and pain perception.
Biochemical and Physiological Effects:
N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in the body, including the modulation of pain perception, inflammation, and mood. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide is a valuable tool for researchers studying the endocannabinoid system and its potential therapeutic applications. However, this compound can be difficult to work with due to its high potency and potential for side effects. Additionally, the use of synthetic cannabinoids in laboratory experiments can be controversial due to their potential for abuse and regulatory concerns.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into the potential therapeutic applications of N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide. These include the development of novel pain management strategies, the investigation of the role of the endocannabinoid system in mood regulation and anxiety, and the potential use of synthetic cannabinoids in cancer treatment. Additionally, further research is needed to better understand the potential risks and benefits of using N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide and other synthetic cannabinoids in laboratory experiments and clinical settings.
Métodos De Síntesis
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide involves several steps, including the reaction of 1-hydroxycyclopentylmagnesium bromide with 5-methylpyrazine-2-carboxylic acid, followed by the addition of N,N-dimethylformamide and trifluoroacetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. In preclinical studies, this compound has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory and neuroprotective properties.
Propiedades
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-6-14-10(7-13-9)11(16)15-8-12(17)4-2-3-5-12/h6-7,17H,2-5,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWTYSNTSSILLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid](/img/structure/B7578258.png)
![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)

![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)

![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)

![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)

